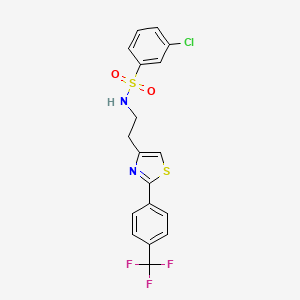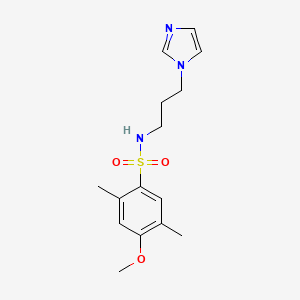![molecular formula C14H14N4O B2553871 2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile CAS No. 338773-87-8](/img/structure/B2553871.png)
2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile is a chromophore with potential applications in optical devices for anionic detection, particularly for cyanide in water. It operates on the principle of color change upon interaction with specific anions, which disrupts the electronic conjugation within the molecule .
Synthesis Analysis
The synthesis of related malononitrile derivatives involves the condensation of malononitrile with other chemical moieties. For instance, compound 2, which is closely related to the compound of interest, was synthesized for use as an optical device for anionic detection . Another synthesis route involves the reaction of malononitrile dimer with 1-arylpropane-1,2-diones in the presence of piperidine, yielding donor-acceptor chromophores . Additionally, linear dienes and trienes can be formed by condensing malononitrile with dimethylaminophenyl propenone in nonpolar solvents .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a push-pull chromophore system, where the electron-donating and electron-accepting groups are connected by a conjugated system. This structure is responsible for their chromogenic properties and their ability to act as chemosensors .
Chemical Reactions Analysis
The compound of interest undergoes a specific reaction with cyanide ions in water. The colorless solution of the compound becomes yellow upon the addition of CN⁻, which abstracts a hydrogen atom from the phenolic moiety, generating a dye. This reaction is highly selective and allows for the optical detection of cyanide . Other related compounds undergo transformations when reacted with nitrous acid or benzenediazonium chloride, leading to different heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the conjugated system and the donor-acceptor dynamics contribute to their optical properties, which are exploited for the detection of anions like cyanide. The detection limits for cyanide using these compounds are significantly lower than the maximum concentration allowed by the World Health Organization in potable water, indicating their sensitivity and potential for practical applications . The reaction conditions, such as solvent and temperature, play a crucial role in the synthesis and properties of these compounds .
科学的研究の応用
Plant Pigments and Their Biochemistry
Betalains are plant pigments with a nitrogenous core structure, including betalamic acid, which condenses with imino compounds or amino acids/derivatives to form a variety of pigments. These pigments serve as chemosystematic markers in certain plant families and contribute to the health benefits when consumed due to their antioxidant properties (Khan & Giridhar, 2015).
Amyloid Imaging in Alzheimer's Disease
Radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, among others, have been studied for their utility in amyloid imaging, aiding in the early detection and evaluation of therapies for Alzheimer's disease. This demonstrates the potential of certain dimethylamino compounds in diagnostic imaging and neurology (Nordberg, 2007).
Pharmacology and Toxicology of Hallucinogens
Research on serotonergic hallucinogens, including compounds with a 2,5-dimethoxy-substituted phenethylamine structure, sheds light on the neurochemical and toxicological profiles of these substances. Such studies are crucial for understanding the pharmacological effects and potential risks associated with these compounds, including those related to the dimethylamino group (Halberstadt, 2017).
Environmental and Health Research on Arsenic Compounds
The synthesis and characterization of methylated and thiolated arsenic compounds, not directly related but indicative of the methodologies used to study potentially toxic or therapeutic compounds, highlight the importance of chemical synthesis in environmental and health-related research (Cullen et al., 2016).
特性
IUPAC Name |
2-[(E)-1-(dimethylamino)-3-(4-hydroxyanilino)prop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-18(2)14(11(9-15)10-16)7-8-17-12-3-5-13(19)6-4-12/h3-8,17,19H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUOBSYLVUVGAG-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

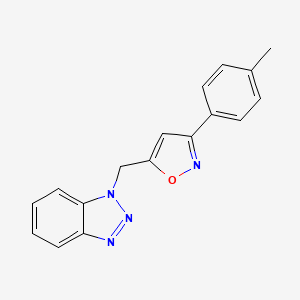
![2-{4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2553790.png)
![N-(4-methoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2553795.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2553798.png)
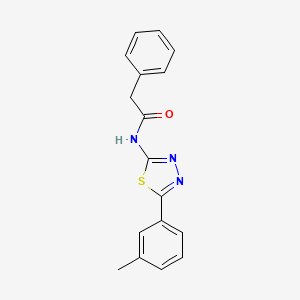
![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)


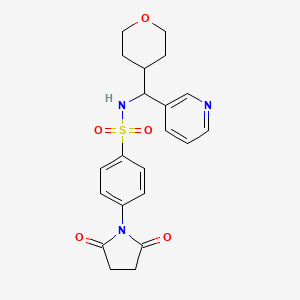
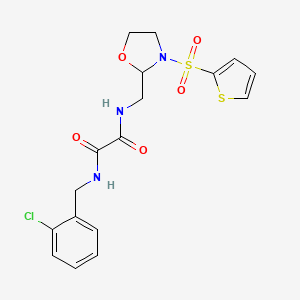
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanamine;dihydrochloride](/img/structure/B2553807.png)
